molecular formula C17H14FN3O2S B2856782 3-fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034240-56-5

3-fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2856782
CAS No.: 2034240-56-5
M. Wt: 343.38
InChI Key: LOPPRMUXNWBDHB-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the heterocyclization of appropriate substrates. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions can vary, but they often include derivatives with altered functional groups, such as hydroxylated or halogenated versions of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.

Biology

In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in diseases such as cancer or inflammation.

Industry

In the industrial sector, this compound could be used in the production of advanced materials or as a component in chemical sensors

Mechanism of Action

The mechanism by which 3-fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom and methoxy group may enhance its binding affinity to receptors or enzymes, leading to biological effects. The thiophene ring contributes to the compound's stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxybenzamide

  • N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

  • 3-Fluoro-4-methoxy-N-(pyrazin-2-ylmethyl)benzamide

Uniqueness

3-Fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide stands out due to its combination of fluorine, methoxy, and thiophene groups, which contribute to its unique chemical and biological properties

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-23-14-5-4-11(9-12(14)18)17(22)21-10-13-16(20-7-6-19-13)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPPRMUXNWBDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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